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Compound of Interest

(+)-Vinylboronic acid pinanediol
Compound Name:

ester
CAS No.: 132488-71-2
Cat. No.: B160763

Get Quote

Executive Summary

(+)-Vinylboronic acid pinanediol ester (CAS: 108427-82-7) represents the "gold standard" in
chiral organoboron building blocks. Unlike its acyclic counterparts or the more labile pinacol
esters, the pinanediol auxiliary offers exceptional thermodynamic stability and rigid
stereochemical control.

This guide targets medicinal chemists and process engineers utilizing this reagent for
Asymmetric Matteson Homologation and Conjugate Additions. While the pinanediol auxiliary
confers superior diastereoselectivity (often >98% d.e.), its high stability renders removal
challenging. This protocol details the synthesis of chiral intermediates and provides a validated,
non-oxidative cleavage method essential for late-stage drug development (e.g., proteasome
inhibitors like Bortezomib analogs).

Chemical Profile & Handling
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Parameter Specification

Application Note

IUPAC Name (+)-Pinanediol vinylboronate

Stereochemistry defined by

(+)-

-pinene origin.[1]

Stability High (Air/Moisture Stable)

Resistant to silica gel
chromatography; does not

hydrolyze on TLC plates.

Reactivity Moderate

Steric bulk of the pinane
backbone slows reaction rates
compared to pinacol esters;
requires longer reaction times

or Lewis acid activation (

).

Hygroscopicity Low

Can be weighed in open air,
but storage under Argon at
-20°C is recommended for

long-term purity.

Solubility DCM, THF, Et20

Excellent solubility in non-polar

organic solvents.

Core Protocol: Asymmetric Matteson Homologation

Objective: Conversion of the vinyl group into a chiral allylic center via one-carbon extension.

This is the primary method for generating chiral

-halo boronic esters, which serve as electrophiles for nucleophilic displacement (azides,

alkoxides, Grignards).

Mechanistic Insight

The reaction relies on substrate-controlled diastereoselectivity. The

-like symmetry of the pinanediol auxiliary forces the incoming dichloromethyllithium (
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) to attack the boron atom from the least hindered face. Subsequent zinc-mediated migration
occurs with inversion of configuration at the migrating carbon, locking in the stereochemistry.

Workflow Diagram

(+)-Vinyl Pinanediol Ester .
(Substrate) THF, -100°C Stereoselective

Borate Complex Warm to 0°C ZnCI2 Promoted Inversion Chiral alpha-Chloro

(Tetrahedral Intermediate) 1,2-Migration Allylic Boronate
LICHCI2
(Generated in situ)

Click to download full resolution via product page

Caption: Figure 1. The Matteson Homologation cycle.[1][2][3][4] The critical stereodetermining
step is the formation of the borate complex at low temperature.

Step-by-Step Methodology

Reagents:

(+)-Vinylboronic acid pinanediol ester (1.0 equiv)

Dichloromethane (DCM) (anhydrous, 1.5 equiv)

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.4 equiv)[4]

Zinc Chloride (

) (anhydrous, 0.5-1.0 M in THF, 1.2 equiv)

THF (anhydrous)[4]
Procedure:
e Setup: Flame-dry a Schlenk flask under Argon. Add anhydrous THF and DCM.

o Generation of Carbenoid: Cool the solution to -100°C (using liquid nitrogen/ethanol slush).
Critical: Do not use a standard Dry Ice/Acetone bath (-78°C) for the initial step if >98% d.e. is
required. The carbenoid is unstable above -90°C.
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» Addition: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir for 20 minutes
at -100°C. The solution should remain clear or turn slightly cloudy white.

» Substrate Addition: Dissolve the (+)-Vinylboronic acid pinanediol ester in a minimum
amount of THF and add dropwise to the carbenoid solution.

e Borate Formation: Stir at -100°C for 30 minutes.
» Migration Trigger: Add the anhydrous

solution.

e Warming: Allow the reaction to warm slowly to room temperature (20—25°C) over 4—6 hours.
Note: The migration is slow due to the steric bulk of the pinanediol.

o Workup: Quench with saturated

. Extract with
or EtOAc. Dry over
and concentrate.

« Purification: Flash chromatography (Hexanes/EtOAc). The
-chloro boronic ester is stable on silica.
Validation Criteria:

 NMR: Look for the diagnostic shift of the
-proton (typically
3.0-3.5 ppm depending on substitution).

o Chiral HPLC: Verify d.r. (diastereomeric ratio). Expect >95:5.[2]

Secondary Protocol: Biphasic Transesterification
(Cleavage)
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Objective: Removal of the "sticky" pinanediol group to release the free boronic acid or
transesterify to a less stable ester (like pinacol) for Suzuki coupling. Hydrolysis is notoriously
difficult; therefore, phenylboronic acid exchange is the preferred method.

The "Sticky" Problem

Standard acidic hydrolysis (

) often fails with pinanediol esters because the equilibrium favors the ester. Oxidative cleavage

(

) works but destroys the boronic acid functionality (converting it to an alcohol) or requires harsh
conditions that may affect sensitive functional groups.

Transesterification Workflow
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Hexane / MeOH / H20
+ Phenylboronic Acid
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Phase Separation

Product
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(Free Acid)

Click to download full resolution via product page

Caption: Figure 2. Biphasic transesterification strategy for mild removal of the pinanediol
auxiliary.[5][6]

Step-by-Step Methodology

Reagents:
+ Pinanediol Boronate Intermediate[1][2][5][6][71[8][9][10][11][12]

e Phenylboronic acid (3.0-5.0 equiv)
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e Solvents: Hexane (or Pentane), Methanol, Water (1M HCI optional for catalysis)

Procedure:

Dissolution: Dissolve the pinanediol ester in a biphasic mixture of Hexane:Methanol:Water
(typically 1:1:1 ratio).

o Exchange Agent: Add solid phenylboronic acid.
o Agitation: Stir vigorously at room temperature for 12—24 hours.

o Mechanism:[1][2][4] Phenylboronic acid forms a stronger complex with pinanediol than the
alkyl/vinyl boronic acid does, driving the equilibrium. The phenylboronic-pinanediol ester is
highly lipophilic and partitions into the hexane layer.

o Separation: Separate the layers. The hexane layer contains the scavenged auxiliary (Ph-B-
Pinanediol). The aqueous/methanol layer contains your free boronic acid.

e Wash: Wash the aqueous layer 3x with fresh hexane to remove residual phenylboronic acid.

« |solation: Concentrate the aqueous phase (carefully, as free boronic acids can dehydrate to
boroxines) or lyophilize.

Troubleshooting & Expert Insights
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Issue

Probable Cause

Corrective Action

Low Diastereoselectivity
(<90% d.e.)

Temperature too high during

addition.

Ensure internal probe reads
-100°C. Pre-cool n-BulLi

solution before addition.

Incomplete Migration

was wet or insufficient warming

time.

Fuse

under vacuum immediately
before use. Allow reaction to

stir at RT for at least 6 hours.

Product "Stuck" on Column

Free boronic acid interaction

with silica.

Ensure the pinanediol ester is
intact. If trying to purify free
acid, use reverse-phase C18
or add 1% acetic acid to

eluent.

Low Yield in Cleavage

Incomplete phase partitioning.

Increase the volume of
Hexane. Ensure the aqueous
phase is slightly acidic (pH 3-4)
to stabilize the free boronic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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